molecular formula C14H15N3O B2476444 2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole CAS No. 1455388-32-5

2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole

Cat. No. B2476444
CAS RN: 1455388-32-5
M. Wt: 241.294
InChI Key: BYYIXGWGUCWYAP-UHFFFAOYSA-N
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Description

The compound “2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole” is a complex organic molecule. It seems to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of pyrazole compounds include a melting point of 73 °C, a boiling point of 250.2±20.0 °C (Predicted), and a density of 1.31±0.1 g/cm3 (Predicted) .

Scientific Research Applications

Decarboxylative Fluorination

A study by Yuan et al. (2017) reported a transition-metal-free decarboxylative fluorination of electron-rich five-membered heteroaromatics, including pyrazole derivatives. This method can synthesize fluorinated compounds, which are important in medicinal chemistry and material science, demonstrating the potential utility of pyrazole derivatives in synthetic organic chemistry (Xi Yuan, Jian-Fei Yao, & Zhen-Yu Tang, 2017).

1,3-Dipolar Cycloadditions

Research by Sukumaran et al. (1972) explored 1,3-dipolar cycloadditions of anhydro 1-phenylimino-2,4,5-triphenyl-1,2,3-triazolium hydroxide, leading to the synthesis of pyrazolino and dihydropyrazolino derivatives. This highlights the versatility of pyrazole-based compounds in cycloaddition reactions, which are pivotal in the synthesis of complex organic molecules (K. Sukumaran, C. S. Angadiyavar, & M. V. George, 1972).

Synthesis of Pyrazolo[5,1-a]isoindole Derivatives

Islami et al. (2004) developed an efficient protocol for synthesizing pyrazolo[5,1-a]isoindole derivatives. These molecules are biologically significant, demonstrating the application of pyrazole derivatives in creating potentially bioactive molecules (M. Islami, J. Abedini-Torghabeh, S. Fatemi, Z. Hassani, & Asghar Amiry, 2004).

Molecular Structure Analysis

A study by Khan et al. (2020) on the molecular structure of 1,4-bis(substituted-carbonyl)benzene derivatives, including pyrazole derivatives, combines experimental and theoretical approaches to explore the geometric and electronic properties of these compounds. This research underscores the importance of pyrazole derivatives in understanding molecular structures and their implications for material science and coordination chemistry (Ezzat Khan, M. Khalid, Zarif Gul, A. Shahzad, M. Tahir, H. M. Asif, S. Asim, & A. A. Braga, 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it is used. Some pyrazole compounds are known to be irritants and corrosive .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Pyrazole compounds are of interest in a variety of fields, including medicinal chemistry, due to their potential biological activity .

properties

IUPAC Name

1,3-dihydroisoindol-2-yl-(3,5-dimethyl-1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-9-13(10(2)16-15-9)14(18)17-7-11-5-3-4-6-12(11)8-17/h3-6H,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYIXGWGUCWYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dihydroisoindol-2-yl-(3,5-dimethyl-1H-pyrazol-4-yl)methanone

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